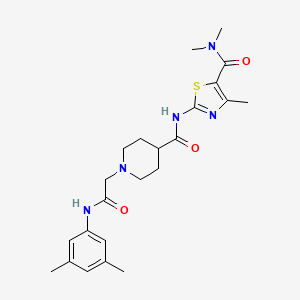
2-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H31N5O3S and its molecular weight is 457.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article reviews the available literature on its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Piperidine ring : Contributes to its basicity and potential interactions with biological targets.
- Thiazole moiety : Known for various biological activities, including antimicrobial and anti-inflammatory effects.
- Dimethylphenyl group : May enhance lipophilicity and cellular permeability.
The molecular formula is C16H22N2O3 with a molecular weight of approximately 290.36 g/mol .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of substituted amido or imino side chains has been linked to enhanced antimicrobial activity .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole derivative A | Escherichia coli | 32 µg/mL |
| Thiazole derivative B | Staphylococcus aureus | 16 µg/mL |
| Target compound | Salmonella typhi | TBD |
Cytotoxicity Studies
In vitro cytotoxicity assays are essential for assessing the safety profile of new compounds. Preliminary studies suggest that the target compound exhibits low toxicity levels in various cell lines. Hemolytic assays indicate that it remains non-toxic at concentrations up to 200 µmol/L .
Table 2: Cytotoxicity Assessment
| Compound | Cell Line | Hemolytic Concentration (MHC) |
|---|---|---|
| Target compound | HeLa | >200 µmol/L |
| Control (known cytotoxic) | HeLa | 50 µmol/L |
The mechanisms by which thiazole derivatives exert their biological effects include:
- Inhibition of bacterial cell wall synthesis : Similar compounds have shown to disrupt the synthesis pathways in bacteria, leading to cell lysis.
- Free radical scavenging : Some thiazole derivatives demonstrate antioxidant properties that may protect cells from oxidative stress .
- Modulation of enzyme activity : The interaction with specific enzymes involved in metabolic pathways has also been observed.
Case Studies
A notable study investigated the anti-inflammatory effects of a thiazole derivative in an animal model of diabetes mellitus. The compound was shown to significantly reduce inflammatory markers and improve insulin sensitivity, suggesting a multifaceted role in metabolic regulation .
Propiedades
IUPAC Name |
2-[[1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3S/c1-14-10-15(2)12-18(11-14)25-19(29)13-28-8-6-17(7-9-28)21(30)26-23-24-16(3)20(32-23)22(31)27(4)5/h10-12,17H,6-9,13H2,1-5H3,(H,25,29)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFFOBJAHGBJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














